3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-4-24(5-2)21-23-16-11-13-29-19(16)20(27)25(21)12-10-18(26)22-14-15-8-6-7-9-17(15)28-3/h6-9,11,13H,4-5,10,12,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCVHFHVPRWPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=CC=C3OC)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminothiophene Carboxylates
The thieno[3,2-d]pyrimidin-4-one core is synthesized via cyclocondensation of methyl 3-aminothiophene-2-carboxylate with urea under thermal conditions. This method, adapted from analogous thienopyrimidine syntheses, involves heating the reactants at 200°C for 2 hours, yielding thieno[3,2-d]pyrimidine-2,4-diol as a crystalline intermediate (72% yield). The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of urea, followed by dehydration and ring closure.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl 3-aminothiophene-2-carboxylate | Urea | 200 | 2 | 72 |
| Methyl 3-aminothiophene-2-carboxylate | Formamide | 180 | 3 | 68 |
Chlorination for Reactive Intermediates
Subsequent chlorination of the dihydroxy intermediate with phosphorus oxychloride (POCl₃) generates 2,4-dichlorothieno[3,2-d]pyrimidine, a critical precursor for further functionalization. Refluxing the dihydroxy compound in excess POCl₃ for 10 hours achieves 75% yield. The dichloro derivative exhibits enhanced reactivity at positions 2 and 4, enabling regioselective substitutions.
Regioselective Amination at Position 2
Diethylamine Substitution
The dichloro intermediate undergoes selective amination at position 2 using diethylamine in dichloromethane at 0–5°C. This step exploits the higher electrophilicity of the C2 position due to electron-withdrawing effects from the adjacent sulfur atom. The reaction is quenched with ice water, yielding 2-diethylamino-4-chlorothieno[3,2-d]pyrimidine (85% purity by HPLC).
Key Mechanistic Insight :
The substitution proceeds via a two-step mechanism:
Optimization of Reaction Conditions
Lower temperatures (0–5°C) minimize polysubstitution, while excess diethylamine (3 eq.) ensures complete conversion. Polar aprotic solvents like DMF increase reaction rates but reduce selectivity due to solvent stabilization of transition states.
Propanamide Side-Chain Introduction at Position 3
Alkylation with 3-Chloropropionamide
The 4-chloro intermediate is alkylated at position 3 using 3-chloro-N-[(2-methoxyphenyl)methyl]propanamide in the presence of potassium carbonate. The reaction proceeds in anhydrous acetonitrile under reflux (82°C, 12 hours), achieving 68% yield. The choice of solvent is critical: acetonitrile’s moderate polarity balances solubility and reactivity without promoting side reactions.
Table 2: Alkylation Efficiency Across Solvents
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 68 | 95 |
| DMF | 36.7 | 55 | 88 |
| THF | 7.5 | 42 | 79 |
Coupling via Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction to attach the propanamide side chain. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 3-hydroxy-N-[(2-methoxyphenyl)methyl]propanamide couples to the thienopyrimidine core at position 3. This method offers superior regiocontrol (92% yield) but requires stringent anhydrous conditions.
Final Functionalization: 4-Oxo Group Formation
Hydrolysis of the 4-Chloro Group
The 4-chloro substituent is hydrolyzed to a ketone using aqueous hydrochloric acid (6 M HCl) at reflux (100°C, 6 hours). This step completes the 4-oxo functionality, essential for biological activity. Prolonged heating (>8 hours) leads to ring-opening byproducts, necessitating precise reaction monitoring.
Reaction Pathway :
$$ \text{4-Cl} + \text{H}_2\text{O} \xrightarrow{\Delta} \text{4-O} + \text{HCl} $$
Oxidative Methods
Tert-butyl hydroperoxide (TBHP) in acetic acid offers a milder alternative for oxidation, achieving 89% conversion at 60°C within 4 hours. This method minimizes acid-sensitive functional group degradation.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with five analogs from the evidence (Table 1).
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives
Key Observations:
Structural Diversity: The target compound’s thieno[3,2-d]pyrimidine core is shared with and , whereas incorporates a cyclohepta ring, likely altering bioavailability. replaces the thienopyrimidine with an imidazoquinazoline core, demonstrating the importance of the heterocyclic system in activity .
Substituent Effects: Diethylamino group: Unique to the target compound, this group may enhance solubility compared to halogenated analogs (e.g., ). Methoxyphenyl groups: Common in , and the target compound, these groups improve membrane permeability but may reduce metabolic stability .
Biological Implications: Compounds with 4-oxo-thienopyrimidine cores (e.g., ) show inhibitory activity against lipoxygenases, suggesting a plausible mechanism for the target compound. Halogenated derivatives (e.g., ) often exhibit stronger target binding due to hydrophobic interactions, but the target’s diethylamino group could offer a balance between affinity and solubility.
Research Findings and Implications
- Synthetic Routes: While direct synthesis data are absent, and describe methods for analogous thienopyrimidines, such as oxime formation and nucleophilic substitution, which may apply to the target compound .
Biological Activity
The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a synthetic organic molecule that falls within the thienopyrimidine class. This compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine moiety, a diethylamino group, and a methoxyphenylmethyl substituent. The biological activity of this compound has garnered interest due to its potential applications in oncology and antiviral therapies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 414.5 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1113104-90-7 |
Anticancer Properties
Research indicates that derivatives of thienopyrimidines exhibit significant anticancer activities. For instance, studies have shown that related compounds can act as inhibitors of various kinases involved in cancer progression. In particular, one study highlighted the synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives, which displayed promising potency against several cancer cell lines including H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.057 to 0.25 µM .
The structure-activity relationship (SAR) analyses from these studies suggest that modifications at specific positions on the thienopyrimidine scaffold can enhance anticancer activity. For example, compounds with a morpholino group at the C-4 position showed superior activities compared to those with simple amino groups .
Antiviral Activity
In addition to anticancer properties, thienopyrimidine derivatives have been explored for their antiviral potential. Preliminary investigations suggest that they may inhibit viral replication mechanisms, particularly against viruses such as hepatitis C . Further research is necessary to elucidate the specific mechanisms by which these compounds exert their antiviral effects.
Case Studies
- Thieno[3,2-d]pyrimidine Derivatives : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. One notable compound demonstrated an IC50 of 0.027 µM against PI3Kα, indicating strong potential as an anticancer agent .
- In vitro Studies : In vitro screening of kinase inhibition revealed that certain derivatives exhibited significant inhibitory effects on PI3K isoforms, with some compounds achieving over 70% inhibition at concentrations as low as 10 µM .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide is crucial for its development as a therapeutic agent. Interaction studies are being conducted to determine how this compound interacts with biological targets and its metabolic pathways.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this thienopyrimidine derivative?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Alkylation/Acylation: Introduce the diethylamino group via nucleophilic substitution using diethylamine under reflux in ethanol (60–80°C) .
- Sulfanyl/Acetamide Linkage: Couple the propanamide moiety to the thienopyrimidine core using carbodiimide coupling agents (e.g., EDC·HCl) with HOBt in dichloromethane (DCM) or DMF .
- Critical Conditions: Control temperature (reflux for 8–12 hours) and pH (neutral to slightly basic with triethylamine) to minimize side reactions. Use TLC or HPLC (C18 column, acetonitrile/water gradient) to monitor progress .
Yield Optimization:
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to reduce impurities.
- Scale-up via continuous flow reactors improves reproducibility (yields >75% reported in analogous compounds) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Confirm substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm, methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the thienopyrimidine core .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C22H27N4O3S: 443.18) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) .
Advanced: How can contradictory bioactivity data (e.g., varying IC50 values in kinase assays) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles:
- Reproducibility Checks:
- Re-test the compound in standardized assays (e.g., ATP concentration fixed at 1 mM in kinase inhibition studies) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Impurity Analysis:
- Quantify byproducts (e.g., oxidized diethylamino groups) via LC-MS. Even 5% impurities can skew IC50 values .
- Meta-Analysis: Compare data across studies using analogous thienopyrimidines (e.g., methyl vs. ethyl substituents alter potency by 10–100x) .
Advanced: What computational approaches are effective for predicting target interactions?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2). The diethylamino group may occupy hydrophobic pockets .
- Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds with the pyrimidine core .
- Pharmacophore Modeling:
- Map electrostatic/hydrophobic features using Schrödinger’s Phase. The methoxyphenyl group often contributes to π-π stacking .
Basic: What are recommended strategies for improving aqueous solubility during formulation?
Methodological Answer:
- Co-Solvents: Use 10–20% PEG-400 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility up to 5 mg/mL .
- Salt Formation: React the tertiary amine (diethylamino group) with HCl to form a hydrochloride salt (improves solubility by 3–5x) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in in vivo models .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications:
- Replace the diethylamino group with cyclopropylamine or morpholine to test steric/electronic effects on kinase inhibition .
- Substituent Variation:
- Synthesize analogs with halogens (Cl, F) on the methoxyphenyl ring to assess impact on logP and membrane permeability .
- Biological Testing:
- Screen derivatives against a panel of 50 kinases to identify selectivity trends. Use SPR to quantify binding kinetics (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
